Ethoxyquin

Catalog No.
S527537
CAS No.
91-53-2
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoxyquin

CAS Number

91-53-2

Product Name

Ethoxyquin

IUPAC Name

6-ethoxy-2,2,4-trimethyl-1H-quinoline

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3

InChI Key

DECIPOUIJURFOJ-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

Synonyms

1,2-Dihydro-6-Ethoxy-2,2,4-Trimethylquinoline, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, 6-ETMDQ, Ethoxyquin, Santoquin

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C

The exact mass of the compound Ethoxyquin is 217.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6795. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.

Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is a highly efficient synthetic chain-breaking antioxidant originally developed for rubber anti-degradation and widely utilized for the stabilization of highly polyunsaturated lipids [1]. Characterized by its exceptionally high reactivity toward peroxyl radicals and a unique auto-regenerative degradation pathway, it serves as a critical procurement choice for preventing lipid peroxidation, spontaneous combustion in bulk organic materials, and oxidative cracking in diene-based polymers [2]. Its distinct quinoline structure allows it to function effectively across both lipid and aqueous interfaces, making it a benchmark stabilizer in demanding industrial, agricultural, and material science applications where standard phenolic antioxidants fail to provide sufficient long-term protection [1].

Substituting Ethoxyquin with common phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or natural α-tocopherol often leads to premature material degradation and safety risks in high-stress environments [1]. While BHT and tocopherols typically quench only two peroxyl radicals per molecule, Ethoxyquin neutralizes up to five, primarily because its primary oxidation products—such as the ethoxyquin-dimer and quinolone—retain up to 80% of the parent compound's antioxidant efficacy[2]. In highly unsaturated matrices, standard phenolics are consumed rapidly, leaving the substrate vulnerable to exothermic oxidation and spontaneous combustion[3]. Consequently, replacing Ethoxyquin with BHT or tocopherols requires significantly higher dosing, fails to provide extended shelf-life, and compromises the thermal stability of bulk organic shipments [2].

Superior Peroxyl Radical Quenching Capacity and Stoichiometry vs. α-Tocopherol

In comparative autoxidation models, Ethoxyquin demonstrates a significantly higher radical quenching capacity than natural α-tocopherol [1]. While α-tocopherol traps two peroxyl radicals per molecule, Ethoxyquin and its active metabolites can quench four to five peroxyl radicals. In a linoleic acid two-phase system without coantioxidants, Ethoxyquin inhibited peroxidation for 90 minutes, which is more than twice as long as α-tocopherol (40 minutes) under identical conditions [1].

Evidence DimensionPeroxyl radical quenching capacity and inhibition time
Target Compound Data4-5 radicals quenched per molecule; 90 min inhibition time
Comparator Or Baselineα-tocopherol: 2 radicals quenched per molecule; 40 min inhibition time
Quantified Difference>2x longer inhibition time and >2x higher radical quenching stoichiometry
ConditionsAzo-initiated peroxidation of linoleic acid in a water/chlorobenzene two-phase system

Procurement of Ethoxyquin allows for lower dosing rates while achieving significantly longer oxidative protection compared to premium natural tocopherols.

Enhanced Efficacy in Polyunsaturated Solid Matrices vs. BHT

Ethoxyquin is the benchmark for stabilizing highly reactive polyunsaturated fatty acids in solid matrices. Comparative efficacy studies establish that Butylated Hydroxytoluene (BHT) possesses only roughly 67% of the antioxidant activity of Ethoxyquin in solid polyunsaturated matrices [1]. This reduced efficacy means BHT is consumed much faster, failing to prevent the exothermic oxidation reactions that lead to spontaneous combustion during bulk transport, whereas Ethoxyquin provides sustained thermal and oxidative stability [1].

Evidence DimensionRelative antioxidant efficacy in solid polyunsaturated matrices
Target Compound DataEthoxyquin: 100% relative efficacy (Benchmark)
Comparator Or BaselineBHT: 67% relative efficacy
Quantified DifferenceEthoxyquin provides approximately 50% greater antioxidant activity than BHT in solid matrices.
ConditionsLong-term storage stability trials of reactive polyunsaturated bulk organics

For industrial processing and bulk transport of unsaturated organics, Ethoxyquin provides critical thermal stabilization that BHT cannot match at standard dosages.

Sustained Protection via Active Oxidation Metabolites

A unique advantage of Ethoxyquin over standard phenolic antioxidants is that its primary degradation products are potent antioxidants themselves [1]. During the oxidation process, Ethoxyquin converts into an ethoxyquin-dimer (EQ-dimer) and a quinolone. Research demonstrates that the EQ-dimer retains 69% of the parent compound's efficacy, while the quinolone retains 80%[2]. As the parent Ethoxyquin is consumed, these secondary metabolites continue to actively protect the matrix, providing a cascading, long-lasting antioxidant effect that single-stage antioxidants like BHT lack [1].

Evidence DimensionAntioxidant efficacy of primary degradation products
Target Compound DataEQ-dimer (69% efficacy) and Quinolone (80% efficacy) relative to parent EQ
Comparator Or BaselineStandard phenolics (e.g., BHT): Metabolites are largely inert
Quantified DifferenceMetabolites retain 69-80% of parent efficacy, whereas standard phenolic metabolites provide negligible secondary protection.
ConditionsAccelerated storage and oxidation testing in bulk lipid matrices

This cascading protection mechanism ensures extended shelf-life and safety for bulk materials even after the initial antioxidant dosage has been chemically depleted.

Prevention of Oxidative Cracking in Diene Rubbers

Originally developed for the rubber industry, Ethoxyquin functions as a highly effective anti-degradation agent for diene-based polymers[1]. Its specific quinoline structure prevents the oxidative cleavage of isoprene units, which causes cracking and mechanical failure in rubber products. Compared to generic hindered phenols, quinoline-based antioxidants like Ethoxyquin offer superior radical scavenging in solid polymer matrices, maintaining the tensile strength and elasticity of the rubber under high-stress, oxygen-rich environments[1].

Evidence DimensionAnti-degradation and anti-cracking performance in polymers
Target Compound DataEthoxyquin: High efficacy in preventing isoprene oxidation
Comparator Or BaselineGeneric hindered phenols: Lower efficacy in diene rubber stabilization
Quantified DifferenceSuperior maintenance of mechanical properties via targeted isoprene protection
ConditionsSolid-state polymer oxidation and mechanical stress testing

Manufacturers of synthetic rubbers and diene polymers should specify Ethoxyquin to prevent premature oxidative cracking and extend the operational lifespan of elastomeric components.

Stabilization of Highly Unsaturated Bulk Organics

Due to its superior efficacy over BHT and unique active metabolites, Ethoxyquin is the optimal choice for preventing lipid peroxidation and spontaneous combustion in bulk shipments of EPA/DHA-rich materials and rendering products [1].

Anti-Degradation Agent in Synthetic Rubbers

Leveraging its high reactivity toward peroxyl radicals, Ethoxyquin is utilized in the polymer industry to prevent oxidative cracking and mechanical degradation in isoprene and diene-based rubbers, outperforming standard phenolic antioxidants [2].

Long-Term Protection in Two-Phase Emulsions

Because of its ability to be regenerated via thiol-mediated processes across lipid-aqueous interphases, Ethoxyquin is highly suited for complex chemical formulations and emulsions requiring extended oxidative stability beyond what α-tocopherol can provide[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992)
Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS]

Color/Form

YELLOW LIQUID

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.146664230 Da

Monoisotopic Mass

217.146664230 Da

Boiling Point

253 to 257 °F at 2 mmHg (NTP, 1992)
123-125 °C AT 2 MM HG

Flash Point

225 °F (NTP, 1992)

Heavy Atom Count

16

Vapor Density

7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
7.48 (AIR= 1)

Density

1.029 to 1.031 at 77 °F (NTP, 1992)
1.029-1.031 AT 25 °C/25 °C

Decomposition

... WHEN HEATED TO DECOMP, EMITS TOXIC FUMES ... .

Appearance

Solid powder

Melting Point

less than 32 °F (NTP, 1992)
Approximately 0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9T1410R4OR

Related CAS

63301-91-7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

(VET): Ethoxyquin is added to animal feeds at 0.015% as an antioxidant ... to help prevent encephalomalacia in growing chickens.
(VET): SANTOQUIN HAS BEEN SUCCESSFULLY USED WITH VITAMIN E IN TREATMENT OF WHITE MUSCLE DISEASE IN LAMBS.
Vitamin E and also several synthetic antioxidants, such as ... ethoxyquin, have modified tumor induction by certain carcinogens in a number of target organs. However, inhibition was achieved at high doses at which induction of biotransformation enzymes also occurs with the synthetics and, therefore, inhibition may not be due solely to antioxidant effects.

Vapor Pressure

1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992)
0.000132 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

91-53-2
63301-91-7

Absorption Distribution and Excretion

FEEDING TRIAL IN COWS WAS CONDUCTED TO DETERMINE WHETHER ETHOXYQUIN OR ITS RESIDUES ARE TRANSFERRED FROM FEED TO MILK WHEN ADDED TO COW FEED AT 0.015% OF DRY MATTER INTAKE. LESS THAN 7 UG ETHOXYQUIN/L WAS DETECTED IN MILK BY FLUORIMETRY & BY THIN-LAYER CHROMATOGRAPHY.
(14)C-ETHOXYQUIN WAS DISTRIBUTED THROUGHOUT MOST TISSUES & BLOOD AT 0.5 HR AFTER ADMIN TO RATS. HIGHEST RADIOACTIVITY THROUGHOUT EXPERIMENT WAS OBSERVED IN LIVER, KIDNEY, GI TRACT & ADIPOSE TISSUE. THERE WAS NO ACTIVITY IN CNS. OF DOSE INGESTED BY RAT 2.2 & 0.2% WERE FOUND IN LIVER AT 0.5 HR & 6 DAYS RESPECTIVELY FOLLOWING DOSE. HEPATIC PEAK IN RADIOACTIVITY WAS MEASURED AT 8 HR; & AFTER 6 DAYS 7.5% OF THIS LEVEL WAS STILL PRESENT IN LIVER. 6 DAYS AFTER ADMIN TO RATS RESIDUES OF ETHOXYQUIN & METABOLITES WERE PRESENT IN KIDNEY CORTEX, INTESTINES, LUNG, VARIOUS ADIPOSE TISSUES & BLOOD.
The compound is readily absorbed, metabolized, and excreted in urine and feces.
Ethoxyquin residue levels in the mouse tissue were determined by the HPLC-fluorometric detection method. Mice were given powdered feed containing 0, 0.125, and 0.5% ethoxyquin hydrochloric acid and the ethoxyquin residue levels in liver kidney, lung, and brain tissues were determined after 2, 4, 6, 10, and 14 wk (4 mice/group). The tissue samples were homogenized in 10 volumes (w/v) of acetonitrile-water (7:3 v/v) centrifuged and the supernatants were stored in a freezer for 2-3 hr or until the two layers separated; then the clear upper layers were analyzed. The mean ethoxyquin residue levels in the tissue ranged 0.84-4.58 ug ethoxyquin/g liver and 0.11-0.92 ug ethoxyquin/g brain. The relative weight of the liver (5.21-7.07% body weight) and the hepatic glutathione level (5.99-7.83 uM GSH/g tissue) of mice that received ethoxyquin were significantly higher than those of the controls (4.67-5.05% body weight and 4.30-5.78 uM GSH/g tissue, respectively). The mean hepatic mitochondrial glutathione levels of the higher ethoxyquin feeding group following dietary administration of ethoxyquin for 14 wk, was approximately twofold (1.68 nM GSH/mg protein) of both the control and the lower ethoxyquin feeding groups (0.83 and 0.74 nM GSH/mg protein, respectively.

Metabolism Metabolites

MAJOR METABOLIC REACTION WAS DEETHYLATION OF ETHOXYQUIN WHICH PRODUCED 6-HYDROXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE & 2,2,4-TRIMETHYL-6-QUINOLINE. OTHER REACTIONS WERE HYDROXYLATION TO FOUR DIFFERENT HYDROXYLATED METABOLITES & ONE DIHYDROXYLATED METABOLITE.
An avg of 28 & 36% of dose of radioactivity was recovered in bile in 12 & 24 hr respectively following intragastric admin of (14)C-ethoxyquin to bile duct cannulated rats. Biliary radioactive substances included, in addn to unchanged ethoxyquin...8-hydroxyethoxyquin; hydroxylated 8-hydroxyethoxyquin; 6-ethoxy-2,2,4-trimethylquinolone; hydroxylated 6-ethoxy-2,2,4-trimethyl-8-quinolone; 6-ethoxy-2,4-dimethylquinoline; and 2,2,4-trimethyl-6-quinolone.

Wikipedia

Ethoxyquin

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

/BY PASSING ACETONE VAPOR INTO P-PHENETIDINE CONTAINING 1% OF IODINE @ 120-130 °C & SEPARATING BY DISTILLATION/

General Manufacturing Information

Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-: ACTIVE
2,4-DIMETHYL-6-ETHOXYQUINOLINE, A REACTION PRODUCT OF ETHOXYQUIN, OCCURS IN COMMERCIAL FEEDS & COULD INTERFERE IN ANALYSIS OF MIXED COMMERCIAL FEEDS FOR AFLATOXIN.
THE USE OF ETHOXYQUIN AS FEED ADDITIVE MAY AGGRAVATE POTENTIAL MYCOTOXIN HAZARDS IN CONTAMINATED FEEDSTUFFS BY ALTERING THE TYPE & QUANTITY OF AFLATOXIN PRODUCED.
/ Stop Scald /trade name / discontinued

Analytic Laboratory Methods

METHOD OF CHOICE IS FLUORESCENCE ASSAY WITH ISOOCTANE SOLVENT, APPLICABLE TO MILK & TISSUE; EXCITATION WAVELENGTH APPROX 365 NM WITH BLUE FLUORESCENCE. /FROM TABLE/
ETHOXYQUIN WAS DETECTED IN APPLE EXTRACTS BY HIGH-PERFORMANCE LIQ CHROMATOGRAPHY ON A SPHERISORB 10 ODS COLUMN USING 20:80 WATER-METHANOL AS MOBILE PHASE & A FLUORIMETRIC DETECTOR. ETHOXYQUIN RECOVERY FROM SAMPLES SPIKED WITH 0.1-1.0 MG ETHOXYQUIN/KG RANGED FROM 97.6-98.8% & DETECTION LIMIT WAS APPROX 0.05 MG/KG.
A RAPID & SIMPLE METHOD WAS DEVELOPED FOR THE NONDESTRUCTIVE DISTINCTION BETWEEN AFLATOXIN B1 & ETHOXYQUIN. THEY EXHIBIT SIMILAR RF VALUES IN CERTAIN SOLVENT SYSTEMS & PRODUCE SIMILAR BLUISH FLUORESCENCE UNDER LONG UV (366 NM) RADIATION. THE METHOD INVOLVES THE IN SITU GENERATION OF FLUORESCENCE SPECTRA OF THE RESPECTIVE TLC SPOTS. SINCE IT IS NONDESTRUCTIVE, THE METHOD AFFORDS ANCILLARY STUDY OF THE SEPARATED AFLATOXINS.
Ethoxyquin extracted from paprika & chromatographed on a Dupont Zorbax ODS column with ammonium acetate/acetonitrile as mobile phase is quantitated using an ultraviolet spectrophotometer with detector set at 254 nm.

Interactions

ELEVATION OF EPOXIDE HYDRATASE ACTIVITY IS OBTAINED BY IP OR ORAL TREATMENT OF MICE WITH ETHOXYQUIN. THIS ELEVATION IS PREVENTED BY CONCOMITANT TREATMENT WITH CYCLOHEXIMIDE.
SINGLE ORAL DOSE OF ETHOXYQUIN (200 MG/KG) TO RATS INHIBITED HEPATIC MICROSOMAL HYDROXYLATION OF THIABENDAZOLE, ANILINE & BIPHENYL BY 65, 40 & 40% IN VITRO AT 1 HR AFTER DOSAGE. ORAL ETHOXYQUIN (400 MG/KG) DELAYED ABSORPTION OF & DECR PLASMA CONCN OF THIABENDAZOLE.
The effects of dietary administration of ethoxyquin on aflatoxin B1 metabolism, DNA adduct formation and removal and hepatic tumorigenesis were examined in male Fischer rats. Rats were fed a semipurified diet containing 0.4% ethoxyquin for 1 wk, gavaged with 250 ug of aflatoxin B1 per kg 5 times a wk during the next 2 wk, and finally restored to the control diet 1 wk after cessation of dosing. At 4 mo, focal areas of hepatocellular alteration were identified and quantitated by staining sections of liver for gamma-glutamyl transpeptidase. Treatment with ethoxyquin reduced by greater than 95% both area and volume of liver occupied by gamma-glutamyl transpeptidase-positive foci. Utilizing the same multiple dosing protocol, patterns of covalent modifications of DNA by aflatoxin B1 were determined. Ethoxyquin produced a dramatic reduction in the binding of aflatoxin B1 to hepatic DNA: 18-fold initially and 3-fold at the end of the dosing period. Although binding was detectable at 3 and 4 mo postdosing, no effect of ethoxyquin was observed, suggesting that these persistent adducts are not of primary relevance to aflatoxin B1 carcinogenesis. Analysis of nucleic acid bases by high-performance liquid chromatography revealed no qualitative differences in adduct species between treatment groups. The inhibitory effect of ethoxyquin on aflatoxin B1 binding to DNA and tumorigenesis appears related to induction of detoxication enzymes. Rats fed 0.4% ethoxyquin for 7 days showed a 5-fold increase in hepatic cytosolic glutathione S-transferase (GST)-specific activities. Multiple molecular forms of glutathione S-transferase were induced, and concomitant elevations in messenger RNA levels coding for the synthesis of glutathione S-transferase subunits were observed. Correspondingly, billary elimination of aflatoxin B1-glutathione conjugate was increased 4.5-fold in animals on the ethoxyquin diet during the first 2 hr following oral administration of 250 micrograms of aflatoxin B1 per kg. Thus, induction by ethoxyquin of enzymes important to aflatoxin B1 detoxication, such as glutathione S-transferase can lead to enhanced carcinogen elimination, as well as reductions of aflatoxin B1-DNA adduct formation and subsequent expression of preneoplastic lesions, and, ultimately, neoplasia.

Stability Shelf Life

DISCOLORS & STAINS BADLY

Dates

Last modified: 08-15-2023

Identification of ethoxyquin and its transformation products in salmon after controlled dietary exposure via fish feed

Sylvain Merel, Jorge Regueiro, Marc H G Berntssen, Rita Hannisdal, Robin Ørnsrud, Noelia Negreira
PMID: 30955610   DOI: 10.1016/j.foodchem.2019.03.054

Abstract

Ethoxyquin (EQ) is an additive present in fish feed and its fate in fish should be carefully characterized due to food safety concerns regarding this compound. Therefore, the objective of this work was to identify the transformation products (TPs) of EQ in Atlantic salmon. Salmon in independent tanks were given feed containing ethoxyquin concentrations of 0.5 mg/kg, 119 mg/kg or 1173 mg/kg for 90 days. After the feeding trial, salmon fillets were extracted in acetonitrile and analyzed by liquid chromatography with traveling-wave ion mobility spectrometry coupled to high resolution mass spectrometry (UHPLC-TWIMS-QTOFMS). EQ was transferred from the feed to salmon fillets and 23 TPs were characterized, resulting from dimerization, oxygenation, cleavage, cleavage combined with oxygenation, cleavage combined with conjugation, and other uncategorized alterations. Moreover, EQ and some TPs were also detected in commercial salmon randomly sampled from different Norwegian fish farms. This study confirmed that the dimer 1,8'-EQDM was the main TP of EQ and, together with previous research, brought the overall number of characterized TPs to a total of 47.


Development of a human biomonitoring method for assessing the exposure to ethoxyquin in the general population

Markus Stoeckelhuber, Max Scherer, Franz Bracher, Oliver Peschel, Edgar Leibold, Gerhard Scherer, Nikola Pluym
PMID: 32840639   DOI: 10.1007/s00204-020-02871-7

Abstract

Ethoxyquin (EQ) is commonly used as an antioxidant in animal feeds. Although EQ is not permitted for usage in food products for humans within the EU, residues of EQ and its transformation products could be determined in food of animal origin. Despite its widespread use and concerns on its toxicological profile, no information about the systemic exposure to EQ in the general population is available. Hence, we developed a human biomonitoring (HBM) method for EQ. Our approach included a metabolism study with five subjects, who were administered an oral dose of 0.005 mg EQ/kg body weight. Unchanged EQ and the major metabolite 2,2,4-trimethyl-6(2H)-quinolinone (EQI) were identified as urinary excretion products of EQ. While small amounts of EQ could be determined in high concentrated samples from the metabolism study only, 28.5% of the orally applied EQ dose could be recovered as EQI. Toxicokinetic parameters were determined for EQI, the potential biomarker of exposure. In addition, an analytical method for EQI (LOQ = 0.03 µg/L) in urine based on UHPLC-MS/MS comprising enzymatic glucuronide hydrolysis and salt-assisted liquid-liquid extraction was developed, validated and applied to 53 urine samples from the general population. EQI could be quantified in 11 (21%) of the samples in levels up to 1.7 µg/L urine, proving the suitability of the developed method for the intended purpose.


Ethoxyquin: a feed additive that poses a risk for aquatic life

Sophia Egloff, Constanze Pietsch
PMID: 30324913   DOI: 10.3354/dao03279

Abstract

Ethoxyquin (EQ) is an antioxidant that has, to date, been commonly used in feed production. Reports on the detrimental effects of this substance on vertebrates are growing, but effects in aquatic systems have rarely been described. Therefore, the present study was conducted using serial concentrations of EQ ranging from 0.03 to 16.5 mg l-1 to determine effects on 3 types of aquatic organisms. In zebrafish, 5 mg l-1 EQ caused mortality (25%) and a further 62.5% of the embryos showed yolk sac edema as well as deformed bodies or missing eyes. Furthermore, all the investigated EQ concentrations decreased the heart rate of the embryos. The lowest observed effect level was 0.31 mg l-1. In addition to zebrafish, the study also used water fleas Daphnia magna and green algae (Scenedesmus obliquus and Chlorella vulgaris). These treatments revealed that daphnids are also sensitive to EQ, exhibiting detrimental effects with a half-maximal effective concentration (EC50) of 2.65 mg l-1 after 48 h of exposure. The algae appeared to be at least 2 times less sensitive to EQ than fish embryos or daphnids. The results were used to calculate the risk for aquatic life resulting in a maximum tolerable level of 1 µg l-1 for fish embryos and daphnids, with a safety factor of 300. According to current knowledge, this does not exceed environmental concentrations of this substance. However, this study raises further concern about the (until recently) legal maximum tolerable EQ levels in fish feeding and the rather slow pace at which authorization to use EQ as a feed additive for diverse animals in Europe is being suspended.


Tolerance and dose-response assessment of subchronic dietary ethoxyquin exposure in Atlantic salmon (Salmo salar L.)

Annette Bernhard, Josef D Rasinger, Monica B Betancor, Maria José Caballero, Marc H G Berntssen, Anne-Katrine Lundebye, Robin Ørnsrud
PMID: 30682099   DOI: 10.1371/journal.pone.0211128

Abstract

Ethoxyquin (EQ; 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) has been used as an antioxidant in feed components for pets, livestock and aquaculture. However, possible risks of EQ used in aquafeed for fish health have not yet been characterized. The present study investigated the toxicity and dose-response of subchronic dietary EQ exposure at doses ranging from 41 to 9666 mg EQ/kg feed in Atlantic salmon (Salmo salar L.). Feed at concentrations higher than 1173 mg EQ/kg were rejected by the fish, resulting in reduced feed intake and growth performance. No mortality was observed in fish exposed to any of the doses. A multi-omic screening of metabolome and proteome in salmon liver indicated an effect of dietary EQ on bioenergetics pathways and hepatic redox homeostasis in fish fed concentrations above 119 mg EQ/kg feed. Increased energy expenditure associated with an upregulation of hepatic fatty acid β-oxidation and induction and carbohydrate catabolic pathways resulted in a dose-dependent depletion of intracytoplasmic lipid vacuoles in liver histological sections, decreasing whole body lipid levels and altered purine/pyrimidine metabolism. Increased GSH and TBARS in the liver indicated a state of oxidative stress, which was associated with activation of the NRF2-mediated oxidative stress response and glutathione-mediated detoxification processes. However, no oxidative DNA damage was observed. As manifestation of altered energy metabolism, the depletion of liver intracytoplasmic lipid vacuoles was considered the critical endpoint for benchmark dose assessment, and a BMDL10 of 243 mg EQ/kg feed was derived as a safe upper limit of EQ exposure in Atlantic salmon.


The effects of ethoxyquin and Angelica sinensis extracts on lipid oxidation in fish feeds and growth, digestive and absorptive capacities and antioxidant status in juvenile red carp (Cyprinus carpio var. xingguonensis): a comparative study

HuaTao Li, SiYi Tang, WenHao Du, Jun Jiang, PeiYuan Peng, Ping Yuan, YiHong Liao, Jiao Long, SiShun Zhou
PMID: 29980882   DOI: 10.1007/s10695-018-0533-x

Abstract

Firstly, a linoleic and linolenic acid emulsion and fish feeds were incubated with graded levels of ethoxyquin (EQ) and petroleum ether extract, ethyl acetate extract (EAE), ethanol extract and aqueous extract of Angelica sinensis. The results showed that EQ and extracts of Angelica sinensis (EAs) inhibited lipid oxidation in material above. Of all of the examined EAs, EAE showed the strongest protective effects against the lipid oxidation. Moreover, EAE at high concentrations showed a stronger inhibitory effect on lipid oxidation than that of EQ. Next, 7 experimental diets that respectively supplemented 0.0, 0.2, 0.8 and 3.2 g kg
of EQ and EAE were fed to 280 juvenile red carp (Cyprinus carpio var. xingguonensis) with seven treatment groups for 30 days. The results indicated that dietary EAE improved growth performance in carp. Moreover, dietary EAE increased the activities of trypsin, lipase, alpha-amylase, alkaline phosphatase, glutamate-oxaloacetate transaminase and glutamate-pyruvate transaminase (GPT) and decreased plasma ammonia content in carp. Meanwhile, dietary EAE reduced the levels of malondialdehyde and raised the activities of anti-superoxide anion, anti-hydroxyl radical, superoxide dismutase, catalase, glutathione peroxidase and glutathione reductase and the content of reduced glutathione in the hepatopancreas and intestine of carp. However, with the exception of GPT, dietary EQ got the opposite results to dietary EAE in carp. These results revealed that dietary EAE improved the digestive, absorptive and antioxidant capacities in fish. However, dietary EQ inhibited the digestive, absorptive and antioxidant capacities in fish. So, EAE could be used as a natural antioxidant for replacing EQ in fish feeds.


Analysis of ethoxyquin residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018-2019

Laia Sanchez Costa, Judit Pujol Boira, Miriam Aragó Iglesias, Pilar Rodríguez Martínez, Mireia Medina Sala
PMID: 32760978   DOI: 10.1039/d0ay01119c

Abstract

Ethoxyquin (EQ) is a quinolone commonly used as an antioxidant additive and a fungicide. However, Regulation (EU) 2017/962 suspended its authorisation as a feed additive for all animal species and categories. The aim of this study is thus to ensure compliance with this regulation by developing a method of analysing EQ in animal feed. For analysis, EQ was extracted from animal feed by using a modified QuEChERS protocol that used an ascorbic acid buffer to minimise its degradation. The extracts were analysed by gas chromatography coupled to triple quadrupole mass spectrometry (GC-QQQ), obtaining two chromatographic peaks corresponding to EQ and its transformation products. A study of these peaks was subsequently carried out using different standards, evincing that EQ had indeed been converted into several different transformation products. Quantification required the sum of the areas of the different peaks. The method was validated according to European Commission guidelines, namely SANTE/12682/2019. The obtainment of pesticide-free samples for carrying out the validation process was a critical achievement, as EQ residues were detected in 90% of the analysed samples. This was made possible by manufacturing 20 different feed samples from a mixture of several cereals used in animal feed in the laboratory. Method validation yielded excellent results in terms of accuracy (recoveries 70-120%), precision (RSD < 20%) and linearity (r
≥ 0.99) at the studied levels, as well as excellent sensitivity and selectivity (retention time ±0.1 min; ratio < 30%) to the LoQ. Over the course of 2018 and 2019, 70 samples of various feed matrices from agricultural production in Catalonia were analysed, garnering positive results 43% of the time.


The food preservative ethoxyquin impairs zebrafish development, behavior and alters gene expression profile

Ajay Pradhan, Ceyhun Bereketoglu, Léa Martin, Justine Duhagon, Per-Erik Olsson
PMID: 31676350   DOI: 10.1016/j.fct.2019.110926

Abstract

In the present study, we investigated the detrimental effects of ethoxyquin (EQ) on zebrafish embryonic development using different endpoints including lethality, malformations, locomotion and gene expression. EQ is primarily used as a preservative in animal feed and it has been shown to have negative impacts on different laboratory animals. However, studies on the adverse effects of EQ in aquatic animals are still limited. In this study, zebrafish eggs were exposed to different concentrations of EQ ranging from 1 to 100 μM for six days. In the 100 μM treated groups 95 and 100% mortality was observed at 24 and 48 h, respectively. Delayed development, decreased pigmentation and pericardial edema were observed in larvae. Behavioral analysis of larvae demonstrated a distinct locomotive pattern in response to EQ both in light and dark indicating a possible developmental neurotoxicity and deficits in locomotion. The expression levels of genes involved in several physiological pathways including stress response, cell cycle and DNA damage were altered by EQ. Our results demonstrate that EQ could cause developmental and physiological toxicity to aquatic organisms. Hence, its toxic effect should be further analyzed and its use and levels in the environment must be monitored carefully.


Modelling of the feed-to-fillet transfer of ethoxyquin and one of its main metabolites, ethoxyquin dimer, to the fillet of farmed Atlantic salmon (

M H G Berntssen, R Hoogenveen, A Bernhard, A-K Lundebye, R Ørnsrud, M J Zeilmaker
PMID: 31063084   DOI: 10.1080/19440049.2019.1605208

Abstract

Ethoxyquin (EQ) is an antioxidant supplemented to feed ingredients, mainly fish meal, which is currently under re-evaluation for use in the food production chain. EQ is partly metabolized into several metabolites of which the ethoxyquin dimer (EQDM) accumulates most in the farmed fish fillet. In this study, the feed-to-fillet transfer of dietary EQ and EQDM in Atlantic salmon fillet was investigated, and a physiologically based pharmacokinetic (PBPK-) two-compartmental model was developed, based on experimental determined EQ and EQDM uptake, metabolism, and elimination kinetics. The model was verified with an external data-set and used to simulate the long term (>1.5 years) EQ and EQDM feed-to fillet transfer in Atlantic salmon under realistic farming conditions such as the seasonal fluctuations in feed intake, growth, and fillet fat deposition. The model predictions showed that initial EQDM levels in juvenile fish are the driving factor in final levels found in food-producing animals, while for EQ the levels in feed, and seasonal variations were the driving factor for food EQ levels.


Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry

Andreas Kranawetvogl, Paul W Elsinghorst
PMID: 31094514   DOI: 10.1021/acs.jafc.9b01508

Abstract

The use of the synthetic antioxidant ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline, EQ) as a flame retardant in fish meal transported by sea is required by international authorities to prevent self-ignition. Because of extensive carry-over within the food chain, selective and sensitive analytical methods are required for investigations on human exposure and the safety of EQ and its metabolites. Therefore, a simple, fast, and rugged liquid-chromatography (LC) method was developed for the detection of EQ and its metabolites in fish and fishery products after liquid-liquid extraction using QuEChERS. For screening purposes, a fluorescence detector was used (LC-FLD) with the EQ-analogue methoxyquin serving as an internal standard. For stable-isotope dilution analysis by liquid chromatography-tandem mass spectrometry (SIDA-LC-MS/MS), deuterated analogues of EQ and its metabolites were synthesized for the first time and allowed for sensitive quantification and thus confirmation of screening results. Both methods were validated and successfully applied to commercially available fish samples.


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